5-Isopropyl-2-Methyl-2-Cyclohexen-1-on

Übersicht

Beschreibung

(R)-Carvotanacetone, also known as cyprosterone acetate or androcur, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (R)-Carvotanacetone is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (R)-carvotanacetone is primarily located in the cytoplasm. Outside of the human body, (R)-carvotanacetone can be found in dill and lovage. This makes (R)-carvotanacetone a potential biomarker for the consumption of these food products.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

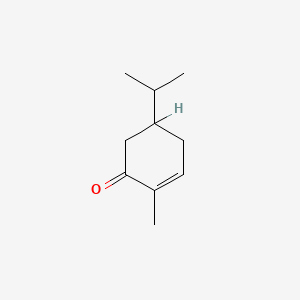

“5-Isopropyl-2-Methyl-2-Cyclohexen-1-on” ist eine Dihydrocarvon-Verbindung {svg_1}. Es hat die Formel C10H16O und ein Molekulargewicht von 152.2334 {svg_2} {svg_3}. Die Verbindung hat die exocyclische Isopropenyl-Doppelbindung reduziert und die ®-Konfiguration {svg_4}.

Thermodynamische Eigenschaften

Die Verbindung wurde auf ihre thermodynamischen Eigenschaften untersucht. Es hat eine spezifische Verdampfungsenthalpie und wurde bei verschiedenen Temperaturen analysiert {svg_5}.

Allergene Eigenschaften

Interessanterweise wurde “this compound” als Allergen identifiziert {svg_6}. Ein Allergen ist eine Substanz, die eine allergische Reaktion auslösen kann, was bedeutet, dass diese Verbindung möglicherweise in der Forschung im Zusammenhang mit Allergien und Immunantworten eingesetzt werden könnte.

Organische Synthese

Diese Verbindung ist ein vielseitiges Elektrophil und wurde in einer Reihe von Additionsreaktionen eingesetzt {svg_7}. Dazu gehören die konjugierte Addition von Organokupfer-Nukleophilen, die Michael-Reaktion mit Enolsilanen und Phosphoniosilylierungen {svg_8}. Dies macht es im Bereich der organischen Synthese wertvoll.

Umweltwissenschaften

Angesichts seines Potenzials als Allergen {svg_9}, könnte diese Verbindung auch in den Umweltwissenschaften relevant sein, insbesondere in Studien zu Luftqualität und Allergenen in der Umwelt.

Wirkmechanismus

Target of Action

The primary target of 5-Isopropyl-2-methyl-2-cyclohexen-1-one is the molecular pathways involved in an allergic reaction . It is classified as an allergen, a chemical compound that can cause the onset of an allergic reaction .

Result of Action

The primary result of the action of 5-Isopropyl-2-methyl-2-cyclohexen-1-one is the onset of an allergic reaction . This can manifest as various symptoms, including skin reactions (such as hives, itching, and redness), respiratory symptoms (such as sneezing and difficulty breathing), and other systemic symptoms depending on the severity of the reaction.

Biochemische Analyse

Biochemical Properties

5-Isopropyl-2-methyl-2-cyclohexen-1-one plays a significant role in biochemical reactions, particularly as an allergen. It interacts with molecular pathways involved in allergic reactions by binding to specific proteins and enzymes . For instance, it can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of 5-Isopropyl-2-methyl-2-cyclohexen-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites.

Molecular Mechanism

At the molecular level, 5-Isopropyl-2-methyl-2-cyclohexen-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to their activation or inhibition . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate receptors by binding to them and inducing conformational changes that trigger downstream signaling events. These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Isopropyl-2-methyl-2-cyclohexen-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 5-Isopropyl-2-methyl-2-cyclohexen-1-one can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can affect cellular function.

Dosage Effects in Animal Models

The effects of 5-Isopropyl-2-methyl-2-cyclohexen-1-one vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes . For example, high doses of 5-Isopropyl-2-methyl-2-cyclohexen-1-one can lead to toxic effects, such as cell death or tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response. These studies highlight the importance of dosage in determining the compound’s effects on biological systems.

Metabolic Pathways

5-Isopropyl-2-methyl-2-cyclohexen-1-one is involved in various metabolic pathways, including those related to its role as an allergen . It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of metabolites in the body. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in metabolic pathways and the production of different metabolites.

Transport and Distribution

The transport and distribution of 5-Isopropyl-2-methyl-2-cyclohexen-1-one within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its biological effects. For example, binding to specific transporters can enhance the uptake of the compound into cells, while binding to intracellular proteins can affect its distribution within the cell.

Subcellular Localization

The subcellular localization of 5-Isopropyl-2-methyl-2-cyclohexen-1-one is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism. Alternatively, it may be directed to the nucleus, where it can influence gene expression by interacting with transcription factors. These localization patterns are critical for the compound’s biological activity and its effects on cellular function.

Biologische Aktivität

5-Isopropyl-2-methyl-2-cyclohexen-1-one, also known as (R)-(-)-carvotanacetone, is a cyclic unsaturated monoterpenoid ketone that has garnered interest for its diverse biological activities. This compound is naturally found in various citrus fruits, such as Citrus reticulata (mandarin orange) and Citrus deliciosa (tangerine) . Its unique structure, characterized by an alpha, beta-unsaturated ketone moiety, contributes to its reactivity and potential biological effects.

- Chemical Formula : C₁₃H₂₂O

- Molecular Mass : 194.313 g/mol

- CAS Registry Number : 79862-15-0

- IUPAC Name : 2-(2-methylpropyl)-5-(propan-2-yl)cyclohex-2-en-1-one

Antimicrobial Activity

Studies have demonstrated that 5-isopropyl-2-methyl-2-cyclohexen-1-one exhibits antimicrobial properties against various bacterial and fungal strains. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Inhibition of growth |

| Klebsiella pneumoniae | Inhibition of growth |

Antileishmanial Activity

In vitro studies have shown that 5-isopropyl-2-methyl-2-cyclohexen-1-one can inhibit the growth of Leishmania tropica, a parasite responsible for leishmaniasis. The minimum inhibitory concentration (IC50) values were determined using the MTT assay, indicating a concentration-dependent effect on parasite viability .

| Concentration (µg/mL) | Viability (%) |

|---|---|

| 25 | 80 |

| 50 | 60 |

| 75 | 40 |

| 100 | 20 |

Allergic Reactions

Research has identified this compound as a potential allergen in some individuals, particularly in relation to allergic contact dermatitis caused by citrus fruits. This highlights the need for caution in its use, especially in cosmetic products or food items containing citrus extracts .

Case Study on Antibacterial Efficacy

A study conducted on the antibacterial activity of essential oils containing 5-isopropyl-2-methyl-2-cyclohexen-1-one utilized the well diffusion method. The results indicated significant inhibition zones around wells containing the compound, suggesting its potential as a natural antimicrobial agent .

Case Study on Antileishmanial Effects

Another study evaluated the efficacy of essential oils rich in 5-isopropyl-2-methyl-2-cyclohexen-1-one against Leishmania tropica. The results showed a marked reduction in promastigote viability at higher concentrations, with an IC50 value indicating effective inhibition at concentrations as low as 50 µg/mL .

Eigenschaften

IUPAC Name |

2-methyl-5-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGPCDVQHXOMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962964 | |

| Record name | 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43205-82-9, 33375-08-5 | |

| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043205829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-Carvotanacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that 5-Isopropyl-2-methyl-2-cyclohexen-1-one exhibited cross-reactivity in animals sensitized to carvone. What does this imply about the mechanism of antigen formation for α, β-unsaturated ketones?

A1: The observed cross-reactivity between 5-Isopropyl-2-methyl-2-cyclohexen-1-one and carvone in sensitized animals provides crucial insight into the mechanism of antigen formation for α, β-unsaturated ketones like carvone. The study demonstrated that these compounds likely form antigens through a nucleophilic attack at the β-carbon by soft nucleophiles, such as the thiol group in cysteine. [] This interaction leads to the formation of a hapten-protein conjugate, which the immune system recognizes as foreign, triggering an immune response. [] The fact that 5-Isopropyl-2-methyl-2-cyclohexen-1-one, which retains the α, β-unsaturated ketone structure of carvone, elicits a cross-reaction suggests that this structural motif is critical for antigen formation and subsequent immune recognition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.